molecular formula C17H19N5O4S B2684870 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034547-58-3

4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Katalognummer B2684870
CAS-Nummer: 2034547-58-3
Molekulargewicht: 389.43
InChI-Schlüssel: LHBJIGWHMBQLSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

  • Synthesis for Anticancer Agents : A study by Abu‐Hashem and Aly (2017) explored the synthesis of novel compounds, including those with 1,2,4-oxadiazole and pyrrole moieties, as potential anticancer agents. These compounds demonstrated cytotoxic activity, highlighting their potential in cancer treatment (Abu‐Hashem & Aly, 2017).

  • Antibacterial and Antitubercular Agents : Joshi et al. (2008) synthesized a series of analogs including 1,2,4-oxadiazoles and pyrrole derivatives. These compounds exhibited significant antibacterial and antitubercular activities, suggesting their potential in treating these types of infections (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

  • Antimycobacterial Agents : Research by Joshi et al. (2017) on pyrrole analogs, including compounds derived from oxadiazoles, demonstrated promising antimycobacterial activities. This study highlights the potential of these compounds in treating mycobacterial infections (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Materials Science Applications

  • Aromatic Polyamides with Fluorescence Properties : A study by Sava et al. (2003) involved the synthesis of aromatic polyamides containing 1,3,4-oxadiazole units. These polymers exhibited good thermal stability and solubility, as well as fluorescence, making them useful in material science applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).

Molecular Synthesis and Structural Studies

  • Synthesis of Novel Triazepines and Azoles : Khodairy, Ali, and El-wassimy (2016) reported on the synthesis of novel compounds including triazepines and azoles from a toluenesulfonamide derivative. These compounds showed good antifungal activity, expanding their potential applications in medicinal chemistry (Khodairy, Ali, & El-wassimy, 2016).

  • Energetic Multi-Component Molecular Solids : Wang et al. (2014) focused on the formation of novel crystals with N-containing heterocycles, including oxadiazole derivatives. These compounds demonstrated the significance of hydrogen bonds in assembling molecules into larger architectures, relevant in crystallography and material science (Wang, Hu, Wang, Liu, & Huang, 2014).

  • One-Pot Synthesis of Naphthyridine and Isoxazole Derivatives : Research by Guleli et al. (2019) described an efficient method for synthesizing compounds including isoxazoles and naphthyridines. This study contributes to the field of synthetic organic chemistry (Guleli, Erdem, Ocal, Erden, & Sari, 2019).

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-21(2)27(24,25)13-8-6-12(7-9-13)17(23)18-11-15-19-16(20-26-15)14-5-4-10-22(14)3/h4-10H,11H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBJIGWHMBQLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.